

RKI-1447 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of **RKI-1447 dihydrochloride**, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). RKI-1447 has emerged as a valuable tool for studying ROCK signaling and a potential therapeutic agent for various diseases, including cancer and glaucoma.

Discovery and Mechanism of Action

RKI-1447 was identified as a potent small molecule inhibitor of ROCK1 and ROCK2.[1][2][3] It acts as a Type I kinase inhibitor, competitively binding to the ATP-binding site of the ROCK kinase domain.[2][3][4] Crystallographic studies of the RKI-1447-ROCK1 complex have elucidated the specific interactions, revealing that RKI-1447 engages with the hinge region and the DFG motif of the kinase.[2][4] This binding mode prevents the phosphorylation of downstream ROCK substrates, thereby inhibiting the signaling cascade.

The primary downstream targets of ROCK include Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting subunit 1 (MYPT-1).[2][3][4] RKI-1447 effectively suppresses the phosphorylation of these substrates in various cancer cell lines.[2][3][4] Notably, RKI-1447 demonstrates high selectivity for ROCK kinases, showing minimal inhibitory activity against other kinases such as AKT, MEK, and S6 kinase at concentrations where ROCK is potently inhibited.[2][3][4]



Quantitative Biological Data

The inhibitory potency and cellular activity of RKI-1447 have been extensively characterized. The following tables summarize the key quantitative data.

| Kinase | IC50 (nM)[1][5][6][7] | |
|--------|-----------------------|--|
| ROCK1 | 14.5 | |
| ROCK2 | 6.2 | |

| Cellular Activity | Assay | Cell Line | Effect | Reference |
|---|---------------------------------------|-----------------------|--|-----------|
| Inhibition of Substrate Phosphorylation | Western Blot | Human Cancer Cells | Suppression of p-MLC-2 and p-MYPT-1 | [2][3][4] |
| Cytoskeleton Reorganization | Phalloidin Staining | NIH-3T3 | Inhibition of LPA- induced actin stress fiber formation | [2][8] |
| Cell Migration | Wound Healing Assay | MDA-MB-231 | Inhibition of cell migration | [2] |
| Cell Invasion | Boyden Chamber Assay | MDA-MB-231 | Inhibition of cell invasion | [2] |
| Anchorage- Independent Growth | Soft Agar Assay | MDA-MB-231 | Inhibition of colony formation | [2] |
| In vivo Antitumor Activity | MMTV/neu Transgenic Mouse Model | - | Inhibition of mammary tumor growth | [2][3] |

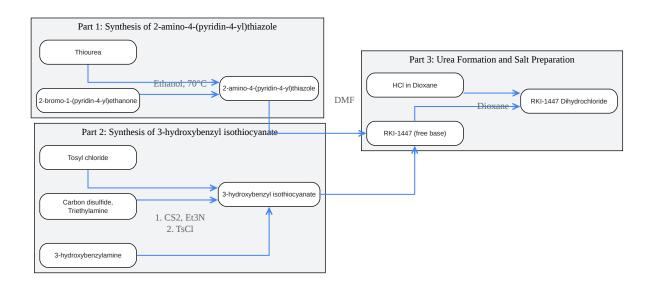
Synthesis of RKI-1447 Dihydrochloride

The synthesis of RKI-1447, chemically named 1-((3-hydroxyphenyl)methyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea, can be achieved through a multi-step process. The dihydrochloride salt is



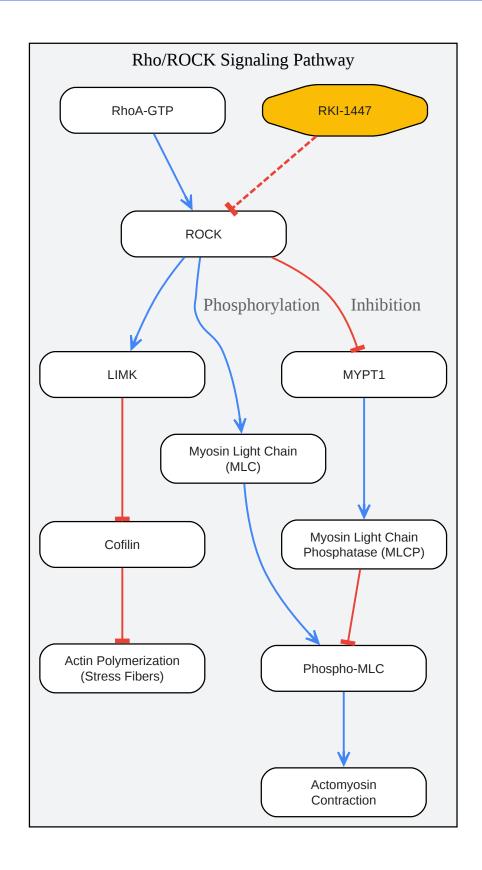
subsequently formed to improve solubility and stability.

Synthesis Workflow









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